molecular formula C12H10ClNO4 B1418240 (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one CAS No. 1142199-55-0

(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one

Cat. No. B1418240
M. Wt: 267.66 g/mol
InChI Key: CWWOMHDYWCFIGZ-RUDMXATFSA-N
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Description

“(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one” appears to be a type of organic compound known as an isoxazole, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The “4E” indicates the configuration of the double bond, and the “chloromethyl”, “4-hydroxy-2-methoxybenzylidene”, and “one” groups indicate substituents on the isoxazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-hydroxy-2-methoxybenzylidene derivative with a chloromethyl isoxazole. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the isoxazole ring, with the various substituents likely affecting its overall shape and properties. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the isoxazole ring and the electron-donating effects of the hydroxy and methoxy groups. The chloromethyl group could potentially be a site of reactivity as well.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like hydroxy and methoxy could increase its solubility in polar solvents.


Scientific Research Applications

Crystallographic and Theoretical Studies

The compounds similar to (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one have been studied for their crystallographic properties. For instance, Brancatelli et al. (2011) investigated arylidene-isoxazolone compounds, revealing their different configurations and molecular geometries. These studies are essential in understanding the physical and chemical properties of these compounds, which can be crucial in various scientific and industrial applications (Brancatelli et al., 2011).

Green and Efficient Synthesis

The synthesis of isoxazol-5(4H)-one derivatives, including those similar to the compound , has been explored in environmentally friendly ways. Pourmousavi et al. (2018) demonstrated a green synthesis method in water, highlighting the importance of sustainable and efficient production methods in scientific research and industrial applications (Pourmousavi et al., 2018).

Corrosion Inhibition

Isoxazole derivatives have been studied for their potential as corrosion inhibitors. Aslam et al. (2020) examined an isoxazole derivative as an eco-friendly corrosion inhibitor, showing high efficiency in protecting mild steel in acidic medium. This application is crucial in the fields of materials science and engineering (Aslam et al., 2020).

Photophysical Behavior

The photophysical behavior of DFHBI derivatives, which are structurally similar to the compound , has been characterized. Santra et al. (2019) explored the fluorescence properties of these molecules, indicating their potential use in imaging and sensing applications (Santra et al., 2019).

Antimicrobial Activity

Compounds structurally related to (4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one have been synthesized and tested for their antimicrobial activity. Maheta et al. (2012) reported that some isoxazol-5(4H)-one derivatives exhibited potential antimicrobial properties, which could be valuable in medical and pharmaceutical research (Maheta et al., 2012).

Photodynamic Therapy

The compound has potential applications in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized zinc phthalocyanine derivatives, demonstrating their usefulness as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Plant Growth and Development

The effect of isoxazolone derivatives on plant growth has also been explored. Smirnov et al. (2022) investigated the impact of these compounds on wheat seedlings, indicating potential applications in agriculture and botany (Smirnov et al., 2022).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific information, it’s difficult to provide detailed safety and hazard information.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its structure and properties, and investigation of its potential biological activity.


properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-hydroxy-2-methoxyphenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-17-11-5-8(15)3-2-7(11)4-9-10(6-13)14-18-12(9)16/h2-5,15H,6H2,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWOMHDYWCFIGZ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one
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(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one
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(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one
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(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one
Reactant of Route 6
(4E)-3-(chloromethyl)-4-(4-hydroxy-2-methoxybenzylidene)isoxazol-5(4H)-one

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